N6-(2-Aminoetil)-3-nitro-2,6-piridindiamina

Descripción general

Descripción

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, also known as N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, is a useful research compound. Its molecular formula is C7H11N5O2 and its molecular weight is 197.19 g/mol. The purity is usually 95%.

The exact mass of the compound N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Aerogeles de Nanocelulosa Esférica Modificados con Amina

El compuesto N-(2-aminoetil)(3-aminopropil) metildimetoxisilano (AEAPMDS), que es estructuralmente similar a “N6-(2-Aminoetil)-3-nitro-2,6-piridindiamina”, se ha utilizado en la síntesis de aerogeles de nanocelulosa esférica modificados con amina . El grupo amina se ha introducido con éxito a través de enlaces C–O–Si entre CNC y AEAPMDS . Estos aerogeles podrían aplicarse potencialmente para capturar CO2 mediante enlace covalente .

Vida Sintética con Ácidos Nucleicos Alternativos como Materiales Genéticos

El compuesto tiene aplicaciones potenciales en el campo de la biología sintética. Se sintetiza una serie de ácidos nucleicos xenobióticos (XNA) reemplazando las bases, azúcares y enlaces fosfato naturales por sus contrapartes no naturales . Esto podría conducir potencialmente al almacenamiento y propagación de información genética logrados in vivo mediante la expansión de sistemas genéticos con XNA .

Aditivo N-(2-Aminoetil) Acetamida Habilita la Transición de Fase

La formación de un enlace químico y un enlace de hidrógeno entre N-(2-aminoetil) acetamida y perovskita reduce la barrera potencial en el proceso de transición de fase desde una fase amarilla intermedia a una fase negra final . Esto conduce a una perovskita α-FAPbI3 de alta calidad y fase pura .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is suggested that the compound may interact with enzymes such ascytokinin oxidase/dehydrogenase (CKO/CKX) . CKO/CKX plays a crucial role in maintaining a balanced level of cytokinins in plants .

Mode of Action

It is known that ckx cleaves cytokinins by cleaving its n6-substituted side chain, which, in turn, produces the unsaturated aldehyde 3-methyl-2-butenal and adenine . Inhibition of CKX by various chemical and molecular approaches induces cytokinin aggregation in various tissues .

Biochemical Pathways

It is suggested that the compound may influence the cytokinin biosynthesis and metabolism pathways .

Result of Action

It is suggested that the compound may increase grain yield and resistance to abiotic stresses .

Propiedades

IUPAC Name |

6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXKEBLSRILDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622857 | |

| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252944-01-7 | |

| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

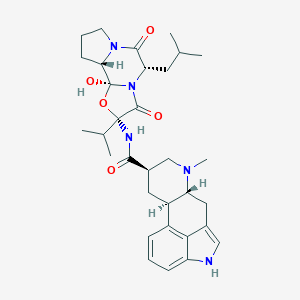

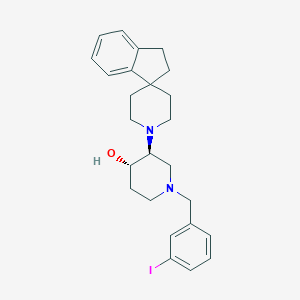

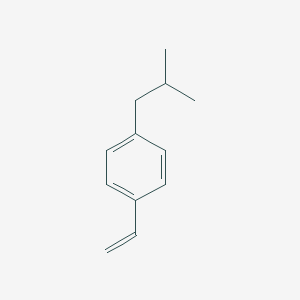

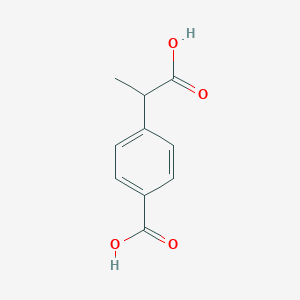

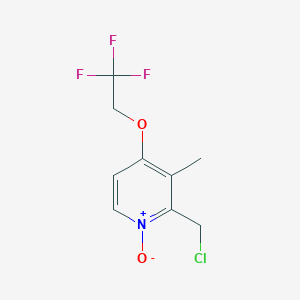

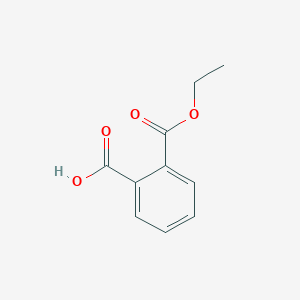

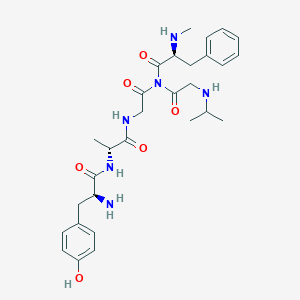

Synthesis routes and methods I

Procedure details

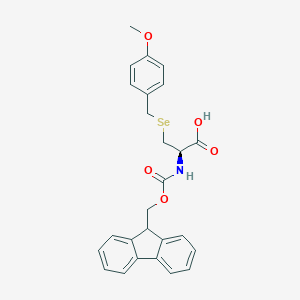

Synthesis routes and methods II

Procedure details

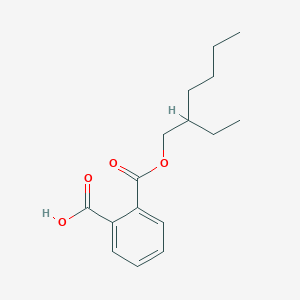

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.